molecular formula C13H18N2O2 B5042126 N-butyl-N'-(4-methylphenyl)ethanediamide

N-butyl-N'-(4-methylphenyl)ethanediamide

Cat. No.: B5042126
M. Wt: 234.29 g/mol
InChI Key: XKHOWDNKTFJTCW-UHFFFAOYSA-N
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Description

N-butyl-N'-(4-methylphenyl)ethanediamide is a diamide derivative characterized by a central ethanediamide backbone substituted with a butyl group (C₄H₉) and a 4-methylphenyl (para-tolyl) aromatic moiety. While specific data on its synthesis or bioactivity are absent in the provided evidence, its structural analogs (e.g., N-butyl-N'-(4-tert-butylphenyl)ethanediamide, as in ) suggest roles in drug discovery and molecular screening .

Properties

IUPAC Name

N-butyl-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-4-9-14-12(16)13(17)15-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHOWDNKTFJTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(4-methylphenyl)ethanediamide typically involves the reaction of N-butylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

N-butylamine+4-methylbenzoyl chlorideN-butyl-N’-(4-methylphenyl)ethanediamide+HCl\text{N-butylamine} + \text{4-methylbenzoyl chloride} \rightarrow \text{N-butyl-N'-(4-methylphenyl)ethanediamide} + \text{HCl} N-butylamine+4-methylbenzoyl chloride→N-butyl-N’-(4-methylphenyl)ethanediamide+HCl

Industrial Production Methods

In an industrial setting, the production of N-butyl-N’-(4-methylphenyl)ethanediamide may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

N-butyl-N’-(4-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N-butyl-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Methyl vs. Tert-Butyl Phenyl Groups

The tert-butyl variant, N-butyl-N'-(4-tert-butylphenyl)ethanediamide (ChemDiv ID: 8011-5886), shares the ethanediamide core but differs in the bulkiness of the aromatic substituent. Key comparisons include:

Property N-butyl-N'-(4-methylphenyl)ethanediamide N-butyl-N'-(4-tert-butylphenyl)ethanediamide
Molecular Formula C₁₄H₂₀N₂O₂ (inferred) C₁₆H₂₄N₂O₂
Molecular Weight ~248.3 g/mol (calculated) 276.38 g/mol
Substituent Steric Bulk Moderate (methyl) High (tert-butyl)
Lipophilicity (logP) Lower (estimated) Higher (tert-butyl enhances hydrophobicity)

The methyl-substituted analog may offer a balance between bioavailability and solubility .

Comparison with Anti-Inflammatory Pyridazinone Derivatives

describes 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one, a pyridazinone derivative with anti-inflammatory activity (IC₅₀ = 11.6 μM). While structurally distinct (pyridazinone core vs. ethanediamide), both compounds feature a 4-methylphenyl group. This substituent may enhance binding to hydrophobic pockets in inflammatory targets (e.g., cyclooxygenase enzymes). However, the ethanediamide’s flexible backbone could allow for broader conformational adaptability in target interactions .

Oxazolo[4,5-d]pyrimidine Derivatives ()

Compounds like 5-(4-methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidine share the 4-methylphenyl motif but incorporate a fused oxazole-pyrimidine heterocycle. Such rigid structures are often optimized for kinase inhibition or nucleic acid binding. In contrast, the ethanediamide’s linear structure may favor interactions with proteases or receptors requiring flexible ligand geometries .

Pharmacological and Industrial Implications

  • Drug Discovery : The methylphenyl group’s balance of hydrophobicity and steric demand may position this compound as a lead for central nervous system (CNS) targets, where moderate lipophilicity is critical for blood-brain barrier penetration.
  • Material Science : Diamides are explored as ligands in metal-organic frameworks (MOFs) or polymer precursors. The methylphenyl group could enhance thermal stability compared to aliphatic analogs.

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